Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride
Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride, also known as Ethyl 2-hydroxynicotinimidate hydrochloride, is an organic compound with the molecular formula C8H11ClN2O2 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against acetylcholinesterase enzyme . The synthesis of these compounds involved the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H10N2O2.ClH/c1-2-12-7(9)6-4-3-5-10-8(6)11;/h3-5,9H,2H2,1H3,(H,10,11);1H
.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 202.64 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .
Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride is involved in various chemical reactions leading to the formation of complex organic compounds. For instance, it undergoes recyclization with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other derivatives depending on reactant ratios (Britsun et al., 2009). Additionally, it has been used in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials (Zupančič et al., 2009).
Crystallography and Material Science
This chemical also plays a role in crystallography studies. For instance, the crystal growth of related compounds in ethanol has been studied, which contributes to the understanding of molecular structures and interactions (Gao & Long, 2021).
Development of Antimicrobial Agents
This compound derivatives have been explored for their potential in creating antimicrobial agents. For example, novel compounds prepared using this chemical have shown significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Textile Industry Applications
In the textile industry, derivatives of this chemical have been used to synthesize disperse dyes with applications in dyeing polyester and nylon fabrics. These dyes exhibit good levelness and fastness properties (Abolude et al., 2021).
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-12-7(9)6-4-3-5-10-8(6)11;/h3-5,9H,2H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQIRQISBAZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CNC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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